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A 2025 study investigated several natural compounds, including Isorosmanol, for their inhibitory activity

against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The table below summarizes the

available experimental data from this research [1].

Compound
Name

Enzyme
Target

IC₅₀ (nM)
Kᵢ
(nM)

Inhibition
Type

Reported MM/GBSA
Binding Free Energy
(kcal/mol)

Rosmanol AChE 0.73 0.23 Competitive -60.09

BChE 0.75 0.20 Competitive Not Specified

CA I 0.21 0.12 Non-

Competitive

-63.24

Carnosic Acid AChE 0.78 0.58 Competitive Not Specified

BChE 0.66 0.49 Competitive Not Specified

Carnosol AChE 0.81 1.30 Competitive Not Specified

BChE 0.95 0.30 Competitive Not Specified

Isorosmanol AChE Data incomplete in

results table [1]
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As shown, while Isorosmanol was part of the study, its quantitative results for AChE were not fully reported

in the available excerpt. The study identified Rosmanol as the most potent derivative, with detailed

MM/GBSA binding free energies provided for its complexes with AChE and Carbonic Anhydrase I (CA I)

[1].

Detailed Experimental Protocol

The study employed a comprehensive computational workflow to obtain the binding free energy values. The

following diagram illustrates the key steps in the MM/GBSA procedure used by the researchers [1].
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The methodology can be broken down into the following steps, based on the descriptions found across the

searched articles [1] [2] [3]:

System Preparation and Dynamics: The 3D structure of the protein-ligand complex is obtained. A
molecular dynamics (MD) simulation is run in explicit solvent to sample the conformational space of

the complex.
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Snapshot Selection: Multiple snapshots are extracted from the stable part of the MD trajectory to

represent the equilibrium state of the complex.
Free Energy Calculation:

The gas-phase energy (Eₘₘ) is calculated using a molecular mechanics force field for each
snapshot. This includes van der Waals and electrostatic interactions [1] [3].

The solvation free energy (Gₛₒₗᵥ) is decomposed into a polar component (Gₚₒₗ), calculated
using the Generalized Born (GB) model, and a non-polar component (Gₙₚ), estimated based on

the solvent-accessible surface area (SASA) [2] [3].
The configurational entropy term (-TΔS) is often calculated using normal mode analysis, but

this is computationally expensive and sometimes omitted in high-throughput studies [2] [3].
Binding Free Energy: The final MM/GBSA binding free energy (ΔGᵦᵢₙd) is an average of the results

from all snapshots, using the formula: ΔGᵦᵢₙd = ΔEₘₘ + ΔGₛₒₗᵥ - TΔS [1] [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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